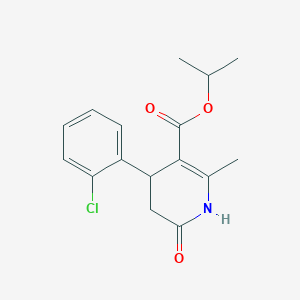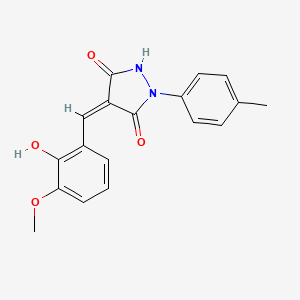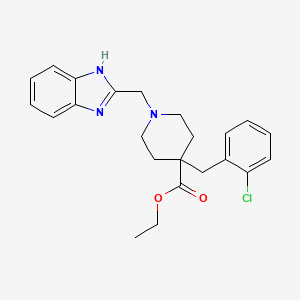![molecular formula C16H15BrClNOS B5118086 N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5118086.png)
N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide, also known as BDA-410, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the thioacetamide class of compounds and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression. N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has also been shown to inhibit the activity of the Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells. In animal models of neurodegenerative diseases, N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been shown to protect neurons from oxidative stress and improve cognitive function. Furthermore, N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been shown to have anti-inflammatory properties and reduce inflammation in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has several advantages for lab experiments, including its high purity and yield, its ability to inhibit various signaling pathways, and its potential in various scientific research applications. However, N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide. One potential direction is to study the potential of N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is to study the potential of N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide in other inflammatory diseases such as inflammatory bowel disease. Furthermore, future research could focus on the development of more soluble derivatives of N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide that could be used in aqueous solutions.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide involves the reaction between 4-bromo-2,6-dimethylphenylamine and 4-chlorobenzenethiol in the presence of potassium carbonate and DMF at high temperature. The resulting product is then purified through column chromatography to obtain N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide in high yield and purity.
Applications De Recherche Scientifique
N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been studied for its potential in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of these diseases. Furthermore, N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been studied for its anti-inflammatory properties and potential in treating inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNOS/c1-10-7-12(17)8-11(2)16(10)19-15(20)9-21-14-5-3-13(18)4-6-14/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILJNBZYWOQOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CSC2=CC=C(C=C2)Cl)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5118005.png)



![(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5118024.png)
![5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5118027.png)
![1-methoxy-3-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5118047.png)
(3-pyridinylmethyl)amine oxalate](/img/structure/B5118053.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118063.png)
![2-(4-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-N,N-diethylacetamide](/img/structure/B5118066.png)
![N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B5118074.png)
![2-[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5118085.png)
![4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5118094.png)